molecular formula C10H10N2O B12447447 1-Hydrazinylnaphthalen-2-OL

1-Hydrazinylnaphthalen-2-OL

Cat. No.: B12447447
M. Wt: 174.20 g/mol
InChI Key: MUSYBNYNFWWJLQ-UHFFFAOYSA-N
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Description

1-Hydrazinylnaphthalen-2-OL is an organic compound characterized by the presence of a hydrazine group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazinylnaphthalen-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinylnaphthalen-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various hydrazone compounds .

Scientific Research Applications

1-Hydrazinylnaphthalen-2-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Hydrazinylnaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their activity. This interaction can affect enzymatic processes, signal transduction pathways, and other cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Hydrazinylnaphthalen-2-OL is unique due to its specific combination of a hydrazine group and a naphthalene ring. This structure imparts distinct reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-hydrazinylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-12-10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6,12-13H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSYBNYNFWWJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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